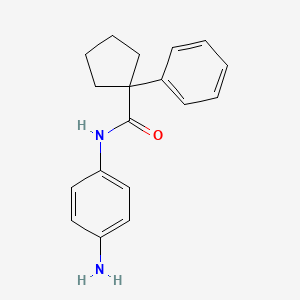![molecular formula C19H18N4O3 B4543202 methyl 4-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4543202.png)
methyl 4-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Descripción general
Descripción
The compound "Methyl 4-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate" is a part of a broader class of chemicals known for their diverse applications in the fields of medicinal chemistry, materials science, and as intermediates in organic synthesis. The compound's relevance is attributed to its unique structure, featuring a triazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. Triazole derivatives are known for their biological activities, making them significant for pharmaceutical research.
Synthesis Analysis
The synthesis of similar triazole derivatives involves multi-step chemical reactions, starting from basic aromatic compounds or acids, and utilizing hydrazine hydrate and carbon disulfide in the presence of an alkaline medium to achieve the triazole core structure. Techniques like refluxing in ethanol with catalysts like concentrated sulfuric acid are employed to ensure the formation of the desired products. The synthesis pathway often requires precise control over reaction conditions to obtain high purity and yield of the target compound (Rajurkar et al., 2016).
Molecular Structure Analysis
Triazole derivatives display a variety of molecular structures, depending on the substitution pattern on the triazole ring and the nature of the substituents. X-ray crystallography is a common method used to elucidate the molecular structure, revealing details such as bond lengths, angles, and molecular conformation. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets (Portilla et al., 2007).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including hydrogen bonding, which plays a significant role in determining their chemical properties and biological activities. The presence of functional groups, such as amino and nitro groups, contributes to their reactivity, allowing for further chemical modifications and the synthesis of complex molecules (Portilla et al., 2007).
Propiedades
IUPAC Name |
methyl 4-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-4-10-16(11-5-12)23-13(2)17(21-22-23)18(24)20-15-8-6-14(7-9-15)19(25)26-3/h4-11H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVNWVCMSVJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-benzylidene-2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4543135.png)
![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)


![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
![methyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B4543177.png)
![(2R*,6S*)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4543183.png)
![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)
![1-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543195.png)
![2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4543220.png)